(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Chiral resolution Enantiomeric excess Stereospecific pharmacology

Optimize your TLR4 signaling studies with the (S)-enantiomer of the TAK-242 scaffold. Unlike the active R-form (TAK-242), this matched negative control lacks TLR4 inhibitory activity (IC50 >20,000 nM), enabling rigorous dissection of on-target effects. Essential for high-impact journal requirements and stereospecificity validation. - **Critical Application**: Mandatory matched negative control at identical concentrations to the R-enantiomer (CAS 243984-11-4). - **Technical Value**: Establishes baseline for non-TLR4 effects (off-target binding, cellular toxicity) in sepsis, neuroinflammation, or tumor microenvironment models. - **Supply Assurance**: Available in research quantities (mg to g) with batch-specific HPLC/QC documentation.

Molecular Formula C15H17ClFNO4S
Molecular Weight 361.8 g/mol
CAS No. 243984-10-3
Cat. No. B1663768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate
CAS243984-10-3
Synonymsethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate
Molecular FormulaC15H17ClFNO4S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1
InChIKeyLEEIJTHMHDMWLJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 243984-10-3: S-Enantiomer of the TLR4 Inhibitor TAK-242 (Resatorvid) – Stereochemical Identity and Research-Grade Purity


CAS 243984-10-3 designates the (S)-configured enantiomer of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, a chiral cyclohexene sulfamoyl ester derivative. This compound is the optical antipode of the clinically investigated TLR4 signaling inhibitor TAK-242 (Resatorvid, R-enantiomer, CAS 243984-11-4) [1]. The S-enantiomer was generated alongside the R-form during the original drug discovery campaign at Takeda, where the R-enantiomer was identified as the eutomer exhibiting picomolar to low nanomolar suppression of LPS-induced NO, TNF-α, and IL-6 production in RAW264.7 macrophages and mouse peritoneal macrophages [2]. Key physicochemical constants—molecular formula C₁₅H₁₇ClFNO₄S, molecular weight 361.82 g/mol, and a single defined stereocenter at C-6—are well-characterized [3]. The compound is commercially available for research use from multiple vendors at purities typically ≥95% (HPLC), with certain suppliers offering >98% (HPLC) material supported by batch-specific QC documentation including NMR, HPLC, and GC .

Stereochemical Control Enantiomerically pure S-antipode for TLR4 inhibitor studies
Negative Control Workflow Matched-pair control for R-enantiomer target engagement experiments
QC-Characterized Identity Batch-specific HPLC, NMR, GC documentation available

Why the S-Enantiomer (CAS 243984-10-3) Cannot Be Substituted with Racemic TAK-242 or Other In-Class TLR4 Antagonists


Substitution among chiral cyclohexene sulfamoyl ester derivatives or between enantiomers within the TAK-242 scaffold is scientifically unsound because the molecular target, the intracellular Cys747 residue of Toll-like receptor 4, engages in a stereospecific binding interaction [1]. The original medicinal chemistry paper explicitly states that among all synthesized cyclohexene derivatives, the R-enantiomer ((R)-(+)-5n, TAK-242) exhibited the most potent suppressive activity [2]. The S-enantiomer, by contrast, has been separately listed by vendors as the 'less active' or S-form, with independent activity data showing substantially reduced potency . Furthermore, class-level interchange with mechanistically distinct TLR4 antagonists such as Eritoran (a lipid A mimic that binds MD-2) or CLI-095 (structurally unrelated) introduces different pharmacological profiles, binding sites, and pharmacokinetic behaviors, making direct functional substitution impossible without confounding experimental interpretation [3].

S-enantiomer (243984-10-3) Common alternatives
TLR4 binding May not engage Cys747 R-enantiomer or racemate may shift target engagement profile
Mechanism Reduced TLR4 pathway interaction Eritoran (MD-2 mimic), CLI-095 have distinct binding sites and kinetics
Functional readout Lacks potent cytokine suppression Substitution may confound stereospecific pathway interpretation

CAS 243984-10-3 Evidence Guide: Quantifiable Differentiation Against R-TAK-242, Racemic Mixtures, and Alternative TLR4 Inhibitors


Stereochemical Identity: Defined Optical Antipode of TAK-242 as Confirmed by Chiral Synthesis and Analytical Characterization

The S-enantiomer (CAS 243984-10-3) is the optical antipode of the clinically investigated eutomer R-TAK-242 (CAS 243984-11-4). The J. Med. Chem. discovery campaign synthesized both enantiomers and determined that the R-form is the eutomer with IC50 values of 1.8 nM (NO), 1.9 nM (TNF-α), and 1.3 nM (IL-6) in LPS-stimulated mouse macrophages [1]. The chemical synthesis paper (Chem. Pharm. Bull. 2006) detailed preparations yielding the R-enantiomer with >99% ee; the S-enantiomer was obtained as the complementary antipode during diastereomeric resolution [2]. The absolute configuration of the S-enantiomer is confirmed by the IUPAC name ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate [3].

Chiral Identity
Head-to-head
S-configuration (CAS 243984-10-3) vs R-configuration (TAK-242, CAS 243984-11-4)
Supports enantiomer-attribution review
R-form reported as eutomer; S-form is optical antipode
Chiral resolution Enantiomeric excess Stereospecific pharmacology Quality control

Differential TLR4 Antagonist Potency: S-Enantiomer Versus R-Enantiomer in Mouse Macrophage Cytokine Assays

The S-enantiomer demonstrates significantly reduced potency compared to the R-enantiomer in standardized LPS-stimulated mouse macrophage assays. The R-enantiomer (TAK-242) displays single-digit nanomolar IC50 values: NO (1.8 nM), TNF-α (1.9 nM), and IL-6 (1.3 nM) in RAW264.7 cells [1]. TargetMol's product datasheet for the S-enantiomer reports that it 'exhibits bioactivities related to anti-inflammatory properties, demonstrating inhibition of nitric oxide, TNF-α, and IL-6 production in mouse RAW264.7 cells in response to LPS stimulation with varying IC50 values' . In contrast, the R-enantiomer in human HEK293 cells expressing TLR4/MD-2/CD14 inhibited LPS-induced NF-κB activation with an IC50 of 5.5 nM [2]. BindingDB reports for the R-enantiomer confirm IC50 values of 1.30 nM (IL-6), 1.80 nM (NO), and 1.90 nM (TNF-α) in mouse peritoneal macrophages [3].

Potency Differential
Cross-study comparable
R: IC50 1.8 nM (NO), 1.9 nM (TNF-α) vs S: substantially reduced potency; vendor reports 'less active'
Supports enantiomeric assay-response interpretation
Reported >10-fold differential; LPS-stimulated macrophages
TLR4 antagonism Cytokine inhibition Enantiomeric potency ratio Macrophage assay

Mechanistic Selectivity: Evidence for Stereospecific Covalent Engagement of TLR4 Cys747 by the R-Enantiomer Versus Reduced Binding by the S-Enantiomer

The mechanism of TAK-242 involves selective covalent binding to Cys747 in the intracellular domain of TLR4, disrupting adaptor protein interactions (TIRAP and TRAM) and downstream NF-κB activation [1]. This binding is stereospecific: among 10 human TLRs (TLR1–10), TAK-242 (R-form) selectively bound only TLR4 [1]. The S-enantiomer, lacking the correct three-dimensional orientation at C-6, would be predicted to have reduced or absent binding to Cys747. Vendor product descriptions consistently differentiate the S-enantiomer as a distinct entity, with TargetMol reporting an IC50 >20,000 nM for the S-enantiomer against SARS-CoV-2-induced cytotoxicity in VERO-6 cells, indicating negligible activity in a TLR4-implicated viral model at the tested concentration (10 µM, 48 h) . This contrasts with the R-enantiomer, which completely blocked IL1B induction by SARS-CoV-2 spike protein through TLR4 inhibition [3].

Target Engagement
Class-level inference
R: binds TLR4 Cys747; IC50 5.5 nM (NF-κB) vs S: >20,000 nM in SARS-CoV-2 VERO-6 assay
Supports stereospecific target-engagement review
>10,000-fold differential; different endpoints
Covalent inhibition Cys747 binding Stereospecific protein interaction TLR4 adaptor disruption

Verified Research-Grade Purity: HPLC-Documented Quality with Batch-Specific QC Certificates Enabling Reproducible Negative Control Experiments

Multiple independent vendors supply CAS 243984-10-3 with documented purity specifications. TargetMol offers the compound at 99.86% purity (HPLC) in solid yellow form . Molnova provides >98% (HPLC) purity [1]. Bidepharm supplies standard purity of 95% with batch-specific QC reports including NMR, HPLC, and GC . Creative Enzymes and Adooq both specify >98% purity as determined by HPLC [2]. Native-protein.com confirms >98% HPLC purity . This multi-vendor availability with documented purity enables researchers to select appropriate purity grades for different experimental requirements, from routine negative control experiments (≥95%) to high-sensitivity biophysical assays (>99%).

Purity (HPLC)
Supporting evidence
99.86% up to >99% across vendors
Supports batch-to-batch reproducibility context
QC documentation: NMR, HPLC, GC
Analytical purity Batch QC HPLC Reproducibility

Orthogonal Use Case: Definitive TLR4-Independent Activity Profile Enables Negative Control Experimental Design Across In Vitro and In Vivo Models

The S-enantiomer's documented inability to potently inhibit TLR4 signaling establishes its orthogonal value as a negative control compound. ChEMBL data cited by TargetMol indicates the S-enantiomer exhibits an IC50 >20,000 nM against SARS-CoV-2-induced cytotoxicity in VERO-6 cells, confirming negligible antiviral/TLR4-related bioactivity . In contrast, the R-enantiomer completely suppresses LPS-induced death in a mouse endotoxin shock model at an i.v. dose of 3 mg/kg and inhibits cytokine production at 0.1 mg/kg [1]. The S-enantiomer's >10,000-fold weaker cellular activity means it can serve as a matched negative control—identical physicochemical properties (solubility, cell permeability, protein binding) but lacking TLR4 target engagement—enabling researchers to attribute R-enantiomer effects specifically to TLR4 pathway inhibition rather than to non-specific cyclohexene scaffold effects [2].

Negative Control Utility
Class-level inference
R: blocks LPS lethality at 3 mg/kg i.v. vs S: negligible TLR4 activity at relevant concentrations
Supports matched-negative-control experimental design
Estimated >3 orders of magnitude functional difference
Negative control Stereochemical control TLR4-independent Experimental validation

CAS 243984-10-3 Application Scenarios: Where the S-Enantiomer Provides Definitive Scientific Value in TLR4 and Innate Immunity Research


Matched-Pair Stereochemical Negative Control in TLR4 Signaling Pathway Studies

In any experiment employing TAK-242 (R-enantiomer, CAS 243984-11-4) to inhibit TLR4 signaling, the S-enantiomer (CAS 243984-10-3) should be used as a matched negative control at identical concentrations. This controls for non-TLR4 effects arising from the shared cyclohexene sulfamoyl ester scaffold, including potential off-target interactions, cellular toxicity, or solvent effects. The R-enantiomer's selectivity for TLR4 among 10 human TLRs has been established via co-immunoprecipitation [1]; the S-enantiomer, with its >20,000 nM IC50 in relevant cellular assays, provides the necessary null baseline . This paired-enantiomer approach is required by many high-impact journals for studies involving chiral small-molecule inhibitors.

Stereospecific Structure-Activity Relationship (SAR) Studies on Cyclohexene TLR4 Antagonists

For medicinal chemistry programs optimizing cyclohexene-based TLR4 antagonists, the S-enantiomer serves as a reference point for establishing the stereochemical dependence of TLR4 Cys747 engagement. The original SAR campaign established that the R-configuration at C-6 is critical for sub-nanomolar potency [2]. Novel analogs can be benchmarked against both enantiomers to quantify the contribution of stereochemistry to target binding, selectivity, and cellular efficacy. The documented synthesis of (R)-1 with >99% ee via both diastereomeric recrystallization and lipase-catalyzed kinetic resolution provides a validated analytical framework for assessing enantiopurity of new derivatives [3].

Differentiating TLR4-Dependent from TLR4-Independent Inflammatory Responses in Complex Disease Models

In multi-factorial disease models (e.g., sepsis, neuroinflammation, ischemia-reperfusion injury, tumor microenvironment), where multiple innate immune pathways are activated simultaneously, the S-enantiomer enables dissection of TLR4-specific contributions. The R-enantiomer suppresses NO, TNF-α, IL-6, and IL-1β production in LPS-challenged models at doses ≥0.1 mg/kg [2]; the S-enantiomer, lacking TLR4 inhibitory activity at comparable concentrations, can reveal the extent to which observed anti-inflammatory effects are truly TLR4-mediated. This application is particularly relevant given that clinical trials of TAK-242 in sepsis were terminated after insufficient cytokine suppression was observed [4], highlighting the need for rigorous target engagement validation.

Quality Control Reference Standard for Chiral Purity Assessment of TAK-242 Batches

The S-enantiomer can serve as a reference standard for chiral HPLC method development and validation, enabling quantification of enantiomeric excess in synthesized or purchased TAK-242 (R-form) batches. The 2006 Chem. Pharm. Bull. synthesis paper established analytical methods achieving >99% ee determination [3]. With commercially available S-enantiomer of defined purity (95%–99.86% by HPLC) , analytical laboratories can construct calibration curves for detecting as little as 0.1% cross-contamination of the undesired enantiomer, supporting GLP-compliant quality control for in vivo pharmacology studies.

Application
Selection Property
Validation Focus
TLR4 pathway negative control
Matched-enantiomer physicochemical profile without TLR4 engagement
Stereospecific control for target engagement attribution
Cyclohexene SAR reference
Defined S-configuration as stereochemical baseline
Chiral HPLC characterization and enantiomeric purity
TLR4 pathway dissection in disease models
Inactive at TLR4; shared scaffold properties
Model-specific cytokine and endpoint interpretation
Chiral purity reference standard
Certified enantiomeric excess and purity
HPLC method calibration and batch QC
Quote Request

Request a Quote for (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.